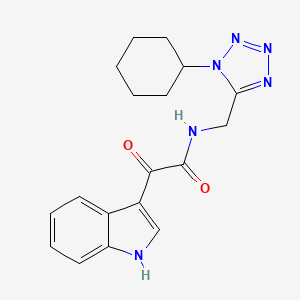

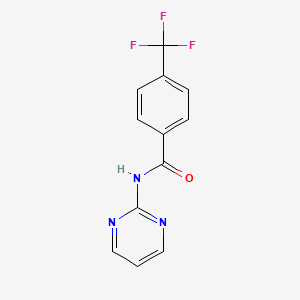

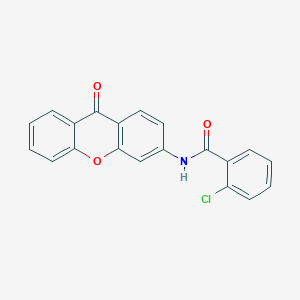

![molecular formula C15H13N5O2S B2541627 2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide CAS No. 1226431-59-9](/img/structure/B2541627.png)

2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) and as dual kinase inhibitors of CK2 and GSK3β .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized and tested for their inhibitory activity .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetrahydrobenzo[d]thiazole core . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Research on structurally similar compounds has demonstrated promising antimicrobial and antifungal activities. Compounds derived from pyrazine and thiazole scaffolds, such as those involving modifications of benzothiazolyl and pyrazolyl groups, have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for developing new antimicrobial agents based on the core structure of interest, highlighting the importance of such compounds in addressing drug-resistant bacterial infections (Palkar et al., 2017).

Anticancer Evaluation

Synthesis and evaluation of compounds with a pyrazine or thiazole backbone have also been explored for anticancer activities. A study on N-substituted benzyl/phenyl derivatives incorporating pyrazolobenzothiazine and carboxamide moieties revealed moderate to significant radical scavenging activities, indicating potential antioxidant properties which can be beneficial in cancer prevention or therapy (Ahmad et al., 2012).

Cocrystal Formation for Drug Development

The formation of cocrystals involving pyrazinamide, a compound structurally related to the one of interest, with various hydroxybenzoic acids has been investigated for enhancing pharmaceutical properties. These studies underscore the significance of cocrystal formation in improving drug solubility, stability, and bioavailability, offering pathways for the development of better pharmaceutical formulations (Al-Otaibi et al., 2020).

Agricultural and Environmental Applications

Compounds based on the pyrazole structure have been explored for their potential as inhibitors of photosynthetic electron transport, suggesting utility in the development of herbicides. This research points towards the application of such compounds in agriculture, specifically in the formulation of new herbicidal agents that target photosynthesis in weeds, presenting a method for controlling agricultural pests with minimal environmental impact (Vicentini et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyrazin-2-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-13(19-14-9-3-1-2-4-10(9)20-22-14)12-8-23-15(18-12)11-7-16-5-6-17-11/h5-8H,1-4H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCMVIBEWHLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

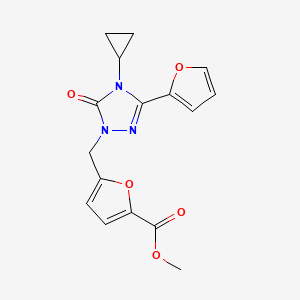

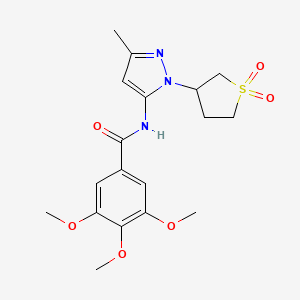

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)

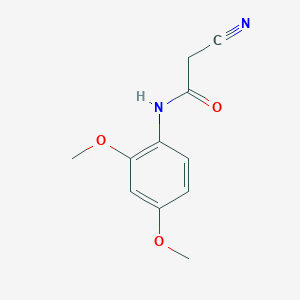

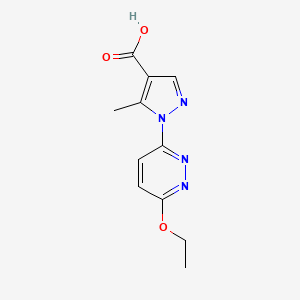

![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)

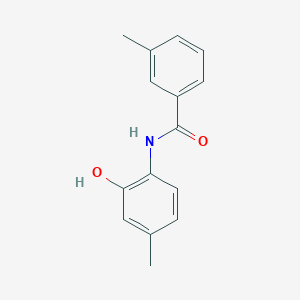

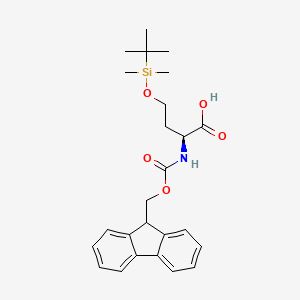

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)